4-Methoxy-N-(4-methoxyphenyl)-N-phenylaniline
Overview
Description
4-Methoxy-N-(4-methoxyphenyl)-N-phenylaniline is an organic compound with the molecular formula C20H21NO2 It is a derivative of aniline, where the nitrogen atom is bonded to two aromatic rings, one of which is substituted with a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-N-(4-methoxyphenyl)-N-phenylaniline typically involves the reaction of 4-methoxyaniline with 4-methoxybenzaldehyde under acidic or basic conditions to form an intermediate Schiff base. This intermediate is then reduced to yield the desired compound. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium on carbon for the reduction step .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-N-(4-methoxyphenyl)-N-phenylaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it back to the corresponding amine.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted aniline derivatives.
Scientific Research Applications
4-Methoxy-N-(4-methoxyphenyl)-N-phenylaniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of 4-Methoxy-N-(4-methoxyphenyl)-N-phenylaniline involves its interaction with specific molecular targets. It can act as an electron donor or acceptor, facilitating various redox reactions. The methoxy groups enhance its electron-donating ability, making it a useful intermediate in organic synthesis. Additionally, its interactions with biological macromolecules can lead to the modulation of enzymatic activities and cellular pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxy-N-(4-methoxyphenyl)benzamide
- 4-Methoxy-N-(phenylmethylene)benzenamine
- 4,4’-Dimethoxydiphenylamine
Uniqueness
4-Methoxy-N-(4-methoxyphenyl)-N-phenylaniline is unique due to its dual methoxy substitution, which imparts distinct electronic properties. This makes it more reactive in certain chemical reactions compared to its analogs.
Properties
IUPAC Name |
4-methoxy-N-(4-methoxyphenyl)-N-phenylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO2/c1-22-19-12-8-17(9-13-19)21(16-6-4-3-5-7-16)18-10-14-20(23-2)15-11-18/h3-15H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJPTYHDCQPDNBH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30441568 | |
Record name | 4-Methoxy-N-(4-methoxyphenyl)-N-phenylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30441568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20440-94-2 | |
Record name | 4-Methoxy-N-(4-methoxyphenyl)-N-phenylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30441568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 4-methoxy-N-(4-methoxyphenyl)-N-phenylaniline being investigated as a potential component of DSSCs?
A: Research suggests that this compound, categorized as a triphenylamine derivative, shows promise as an effective donor moiety in Y-type dual donor-based dye sensitizers for DSSCs []. This is largely attributed to the presence of nitrogen atoms within its structure.
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